molecular formula C13H6ClF3N4O B1412442 (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone CAS No. 1823183-03-4

(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone

Cat. No.: B1412442
CAS No.: 1823183-03-4
M. Wt: 326.66 g/mol
InChI Key: WTDVCDXKCMUCQC-UHFFFAOYSA-N
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Description

(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is a complex organic compound that features both azide and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 4-azidophenyl precursor, which is then coupled with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro derivatives.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is used in the study of enzyme mechanisms and protein interactions. The azide group can be employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property is exploited in various biochemical assays and drug development processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Azidophenyl)(3-chloro-5-methylpyridin-2-yl)methanone
  • (4-Azidophenyl)(3-bromo-5-(trifluoromethyl)pyridin-2-yl)methanone
  • (4-Azidophenyl)(3-chloro-5-(difluoromethyl)pyridin-2-yl)methanone

Uniqueness

Compared to similar compounds, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is unique due to the presence of both azide and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring robust chemical properties and versatility.

Properties

IUPAC Name

(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVCDXKCMUCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone

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